![molecular formula C17H20N4O4S B2721809 N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 309735-70-4](/img/structure/B2721809.png)
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide
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Description
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Scientific Research Applications
Antifungal Applications
Compounds structurally related to N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide, particularly those containing morpholin-3-yl and pyrimidin-2-yl motifs, have been identified for their antifungal properties. For instance, derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have shown fungicidal activity against Candida and Aspergillus species, illustrating the potential of these compounds in developing broad-spectrum antifungal agents (Bardiot et al., 2015).
Cancer Research
In the domain of cancer research, modifications of the pyrimidine and morpholine frameworks have been explored for their therapeutic potential. The discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere, applied in novel inhibitors of the PI3K-AKT-mTOR pathway, exemplifies the versatility of these compounds in targeting critical pathways involved in cancer progression (Hobbs et al., 2019).
Antimicrobial Activity
The antimicrobial activity of synthesized pyrimidine-triazole derivatives, incorporating the morpholin-3-one molecule, has been studied against selected bacterial and fungal strains. This research highlights the potential of pyrimidine derivatives in addressing antimicrobial resistance and developing new therapeutic agents (Majithiya & Bheshdadia, 2022).
Anti-inflammatory and Analgesic Activity
Synthesized compounds featuring the furochromone pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic activity. This indicates the therapeutic potential of morpholine and pyrimidine derivatives in managing pain and inflammation, showcasing their pharmacological significance (Abu‐Hashem & Youssef, 2011).
Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, incorporating morpholinophenyl groups, have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors, offering a new therapeutic strategy for the treatment of psoriasis. The development of such inhibitors highlights the role of pyrimidine derivatives in dermatological conditions (Zhu et al., 2020).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12-10-13(2)19-17(18-12)20-16(22)14-4-3-5-15(11-14)26(23,24)21-6-8-25-9-7-21/h3-5,10-11H,6-9H2,1-2H3,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBGJILGJOWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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